molecular formula C7H11NO2 B025791 2-Ethyl-4,4-dimethyloxazol-5(4H)-one CAS No. 106897-29-4

2-Ethyl-4,4-dimethyloxazol-5(4H)-one

Cat. No. B025791
CAS RN: 106897-29-4
M. Wt: 141.17 g/mol
InChI Key: YGFHISWMENSEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4,4-dimethyloxazol-5(4H)-one (EMDO) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMDO is a cyclic imide that is synthesized from maleic anhydride and ethylamine.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is not fully understood. However, it is believed that this compound acts by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anticonvulsant activity and to reduce the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

2-Ethyl-4,4-dimethyloxazol-5(4H)-one has several advantages for lab experiments. This compound is readily synthesized from commercially available starting materials and can be purified by recrystallization. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. This compound is insoluble in water and some common organic solvents such as hexane and diethyl ether. This compound also has a low melting point, which can make handling and storage difficult.

Future Directions

For research on 2-Ethyl-4,4-dimethyloxazol-5(4H)-one include studying its potential as an antitumor and anti-inflammatory agent and evaluating its toxicity and pharmacokinetics in vivo.

Synthesis Methods

2-Ethyl-4,4-dimethyloxazol-5(4H)-one is synthesized by reacting maleic anhydride with ethylamine in the presence of a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine. The reaction takes place in a solvent such as toluene or dichloromethane at a temperature of 60-80°C for a period of 12-24 hours. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

Scientific Research Applications

2-Ethyl-4,4-dimethyloxazol-5(4H)-one has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. This compound is used as a building block in the synthesis of various heterocyclic compounds such as oxazoles, pyrazoles, and pyridazines. This compound is also used as a ligand in coordination chemistry and in the preparation of metal-organic frameworks (MOFs). In medicinal chemistry, this compound has been studied for its potential as an antitumor agent, anticonvulsant, and anti-inflammatory agent.

properties

CAS RN

106897-29-4

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-ethyl-4,4-dimethyl-1,3-oxazol-5-one

InChI

InChI=1S/C7H11NO2/c1-4-5-8-7(2,3)6(9)10-5/h4H2,1-3H3

InChI Key

YGFHISWMENSEAP-UHFFFAOYSA-N

SMILES

CCC1=NC(C(=O)O1)(C)C

Canonical SMILES

CCC1=NC(C(=O)O1)(C)C

synonyms

5(4H)-Oxazolone,2-ethyl-4,4-dimethyl-(9CI)

Origin of Product

United States

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